9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a dihydrocyclopenta[c]chromenone core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol and 7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted benzyl derivatives.
Scientific Research Applications
9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-[(3-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 9-[(2,6-dichlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
The uniqueness of 9-[(2-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H17ClO3 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H17ClO3/c1-12-9-17(23-11-13-5-2-3-8-16(13)21)19-14-6-4-7-15(14)20(22)24-18(19)10-12/h2-3,5,8-10H,4,6-7,11H2,1H3 |
InChI Key |
HEZKPQYYCQJXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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